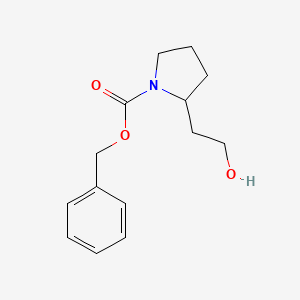
Benzyl 2-(2-hydroxyethyl)pyrrolidine-1-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Benzyl 2-(2-hydroxyethyl)pyrrolidine-1-carboxylate is a chemical compound that belongs to the class of pyrrolidine derivatives. Pyrrolidine is a five-membered nitrogen-containing heterocycle that is widely used in medicinal chemistry due to its versatile biological activities . The compound this compound is characterized by the presence of a benzyl group, a hydroxyethyl group, and a pyrrolidine ring, making it a valuable scaffold for the development of bioactive molecules.
準備方法
The synthesis of Benzyl 2-(2-hydroxyethyl)pyrrolidine-1-carboxylate can be achieved through various synthetic routes. One common method involves the reaction of pyrrolidine with benzyl chloroformate in the presence of a base such as triethylamine. The reaction is typically carried out in an organic solvent like dichloromethane at room temperature. The resulting intermediate is then reacted with 2-bromoethanol to introduce the hydroxyethyl group, yielding the final product .
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimization of reaction conditions to improve yield and purity. Catalysts and automated processes may be employed to enhance efficiency and scalability.
化学反応の分析
Benzyl 2-(2-hydroxyethyl)pyrrolidine-1-carboxylate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. For instance, the hydroxyethyl group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide. Reduction reactions can be performed using reducing agents like lithium aluminum hydride to convert the carbonyl group back to a hydroxyethyl group .
Substitution reactions involving the benzyl group can be carried out using nucleophiles such as amines or thiols. Common reagents and conditions used in these reactions include organic solvents like tetrahydrofuran (THF) and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used.
科学的研究の応用
Benzyl 2-(2-hydroxyethyl)pyrrolidine-1-carboxylate has a wide range of scientific research applications. In chemistry, it serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals. In biology, it is used as a ligand in the study of enzyme-substrate interactions and receptor binding studies .
In medicine, this compound is investigated for its potential therapeutic properties, including anti-inflammatory, analgesic, and anticancer activities. Its ability to modulate biological pathways makes it a promising candidate for drug development. In the industrial sector, it is used in the production of specialty chemicals and as an intermediate in the synthesis of various bioactive compounds .
作用機序
The mechanism of action of Benzyl 2-(2-hydroxyethyl)pyrrolidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and influencing cellular processes. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity .
The hydroxyethyl group in the compound can form hydrogen bonds with amino acid residues in the active site of enzymes, enhancing binding affinity and specificity. The benzyl group can participate in hydrophobic interactions, further stabilizing the enzyme-inhibitor complex. These interactions collectively contribute to the compound’s biological activity and therapeutic potential .
類似化合物との比較
Benzyl 2-(2-hydroxyethyl)pyrrolidine-1-carboxylate can be compared with other similar compounds, such as Benzyl 2-(aminomethyl)pyrrolidine-1-carboxylate and Benzyl 2-(5-bromo-1H-indole-3-carbonyl)pyrrolidine-1-carboxylate . These compounds share the pyrrolidine scaffold but differ in the substituents attached to the ring.
The uniqueness of this compound lies in the presence of the hydroxyethyl group, which imparts distinct chemical and biological properties. This group enhances the compound’s solubility and ability to form hydrogen bonds, making it a versatile scaffold for drug design and development .
Conclusion
This compound is a valuable compound with diverse applications in scientific research, chemistry, biology, medicine, and industry. Its unique chemical structure and versatile reactivity make it a promising candidate for the development of new bioactive molecules and therapeutic agents.
特性
分子式 |
C14H19NO3 |
|---|---|
分子量 |
249.30 g/mol |
IUPAC名 |
benzyl 2-(2-hydroxyethyl)pyrrolidine-1-carboxylate |
InChI |
InChI=1S/C14H19NO3/c16-10-8-13-7-4-9-15(13)14(17)18-11-12-5-2-1-3-6-12/h1-3,5-6,13,16H,4,7-11H2 |
InChIキー |
XWPPMGVKGWYFAA-UHFFFAOYSA-N |
正規SMILES |
C1CC(N(C1)C(=O)OCC2=CC=CC=C2)CCO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















